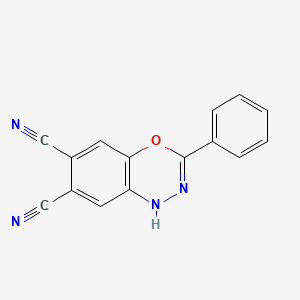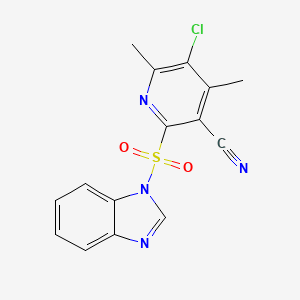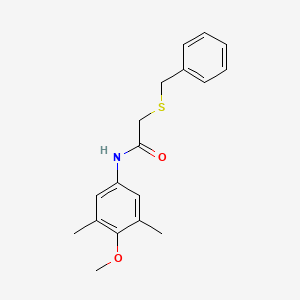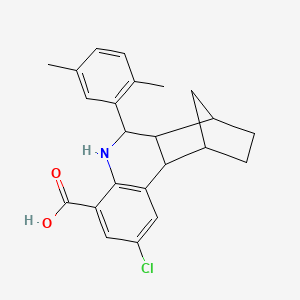
3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile: is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzoxadiazine ring fused with a phenyl group and two nitrile groups, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable dicarbonitrile precursor, followed by cyclization to form the benzoxadiazine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile groups or the benzoxadiazine ring.
Substitution: The phenyl group and nitrile groups can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, 3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its use as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiadiazine ring structure but differs in its functional groups and overall reactivity.
3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one:
Uniqueness: 3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile stands out due to its combination of a benzoxadiazine ring with phenyl and nitrile groups. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H8N4O |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
3-phenyl-1H-4,1,2-benzoxadiazine-6,7-dicarbonitrile |
InChI |
InChI=1S/C15H8N4O/c16-8-11-6-13-14(7-12(11)9-17)20-15(19-18-13)10-4-2-1-3-5-10/h1-7,18H |
InChI Key |
BIUFYTDLNHEFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C(O2)C=C(C(=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-bromobenzyl)oxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine](/img/structure/B11062316.png)

![Cyclopentyl 2-{(2-chloro-4,5-difluorobenzoyl)[(2-chloro-4,5-difluorophenyl)(hydroxy)methyl]amino}benzoate](/img/structure/B11062337.png)
![Ethyl 4-ethyl-2-(methylsulfanyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11062346.png)
![4-nitrophenyl 1-ethyl-1-[(4-fluorophenyl)carbonyl]-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11062351.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11062363.png)
![6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate](/img/structure/B11062364.png)
![5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione](/img/structure/B11062368.png)
![2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11062374.png)
![4-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid](/img/structure/B11062382.png)


![N-adamantanyl({3-[(2-furylmethyl)amino]-4-nitrophenyl}amino)carboxamide](/img/structure/B11062403.png)
